4-bromo-N-cyclobutyl-2-(trifluoromethyl)benzenesulfonamide
Overview
Description
4-bromo-N-cyclobutyl-2-(trifluoromethyl)benzenesulfonamide is an organic compound that features a bromine atom, a cyclobutyl group, and a trifluoromethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclobutyl-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclobutyl-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-bromo-N-cyclobutyl-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclobutyl-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(trifluoromethyl)benzenesulfonamide
- N-cyclobutyl-2-(trifluoromethyl)benzenesulfonamide
- 4-bromo-N-cyclobutylbenzenesulfonamide
Uniqueness
4-bromo-N-cyclobutyl-2-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its bromine, cyclobutyl, and trifluoromethyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-bromo-N-cyclobutyl-2-(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2S/c12-7-4-5-10(9(6-7)11(13,14)15)19(17,18)16-8-2-1-3-8/h4-6,8,16H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOZKFPMVKHFIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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